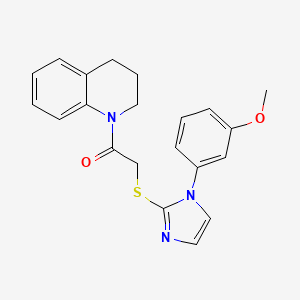

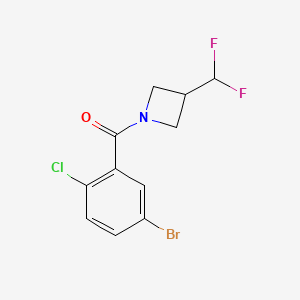

![molecular formula C21H17FN2O4S2 B2713659 Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 477887-62-0](/img/structure/B2713659.png)

Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It also contains a fluorobenzoyl group and a sulfanylacetyl group, both attached to the thiophene ring via an amino group.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present in the molecule. In general, thiophene derivatives can undergo reactions such as condensation and annulation under basic conditions .Applications De Recherche Scientifique

Flexible Ligands and Metal–Organic Frameworks

Research has shown that flexible dicarboxylate ligands, similar in complexity to the compound , have been synthesized and applied in constructing metal–organic systems. These ligands can adopt different conformations and, when combined with metal ions like copper, form complex structures ranging from discrete molecular chairs to one-dimensional coordination polymers and two-dimensional layer structures. Such studies demonstrate the potential of complex ligands in creating varied and potentially useful metal–organic frameworks (MOFs) for applications in catalysis, gas storage, and separation technologies (Dai et al., 2009); (Dai et al., 2010).

Photodegradation of Pollutants

Studies on the photodegradation of crude oil components, such as benzothiophenes, offer insight into environmental applications. The degradation pathways involve oxidation and ring-opening reactions leading to less harmful products. This suggests that related compounds, by virtue of their structural similarities, might also serve as subjects or agents in studies aiming at environmental remediation, particularly in the degradation of persistent organic pollutants in aquatic systems (Andersson & Bobinger, 1996).

High-Performance Materials

The synthesis and application of thiophenyl-substituted compounds in creating high-refractive-index, low-birefringence polyimides highlight the potential of such compounds in developing advanced materials. These materials exhibit good thermomechanical stabilities and transparency, making them suitable for optical and electronic applications, such as in displays and photovoltaic devices (Tapaswi et al., 2015).

Chemical Synthesis and Catalysis

Research into novel synthesis methods, such as the interrupted Pummerer reaction to create arylbenzo[b]thiophenes, demonstrates the utility of complex chemical structures in facilitating new synthetic pathways. These methodologies can enhance the production of pharmacologically relevant compounds or intermediates used in further chemical transformations (Kobayashi et al., 2009).

Biomedical Applications

Although direct references to biomedical applications of Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate are not available, related research on benzothiazole derivatives indicates potential in drug development. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic activity against certain cancer cell lines, suggesting that similar compounds could be explored for antitumor properties or as probes in biological systems (Hutchinson et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4S2/c1-28-21(27)19-16(10-11-29-19)23-18(25)12-30-17-5-3-2-4-15(17)24-20(26)13-6-8-14(22)9-7-13/h2-11H,12H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUADWSZKQKJGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide](/img/structure/B2713577.png)

![N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2713578.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)

![2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene](/img/structure/B2713589.png)

![Ethyl 2-[(2-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2713592.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2713596.png)

![2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2713598.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2713599.png)